N-9-acridinyltryptophan

Description

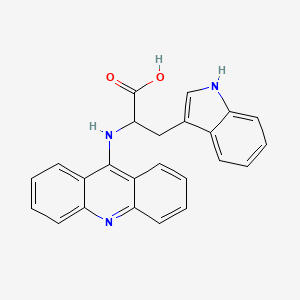

N-9-Acridinyltryptophan is a hybrid molecule combining the acridine scaffold with the tryptophan amino acid. This compound is synthesized through functionalization of the acridine skeleton (typically at the 9-position) with tryptophan-derived substituents, as seen in analogous acridinium and acridinylidene derivatives . Its applications span anticancer research, fluorescence-based assays, and enzyme inhibition studies due to its dual functionality.

Properties

IUPAC Name |

2-(acridin-9-ylamino)-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O2/c28-24(29)22(13-15-14-25-19-10-4-1-7-16(15)19)27-23-17-8-2-5-11-20(17)26-21-12-6-3-9-18(21)23/h1-12,14,22,25H,13H2,(H,26,27)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTRUWFOTALXPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC3=C4C=CC=CC4=NC5=CC=CC=C53 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Acridine-9-carboxylic acid (MW: 223.23) lacks the amino acid moiety, reducing its biocompatibility but enhancing solubility in polar solvents compared to bulkier N-9-acridinyltryptophan .

- Fluorinated tryptophans (e.g., compound 8 , 9 ) prioritize indole-ring modifications, improving metabolic stability but sacrificing intercalation properties inherent to acridine .

- Cyclopentaquinoline hybrids (e.g., 3b–3d) exhibit extended alkyl chains, increasing molecular weight (>500 Da) and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Physicochemical and Pharmacological Properties

Table 2: Property Comparison

Key Findings :

- Lipophilicity : this compound’s LogP (~3.2) balances membrane permeability and solubility, outperforming highly lipophilic N-Fmoc-N-methyl-D-tryptophan (LogP: 4.1) but underperforming hydrophilic fluorinated tryptophans .

- Bioactivity: The acridine core in this compound enables DNA intercalation, a feature absent in non-acridine analogs like fluorinated tryptophans .

Research Implications

- Drug Design : this compound’s dual functionality makes it a candidate for targeted therapies, though its solubility limitations necessitate formulation optimization.

- Analytical Challenges : Structural complexity complicates purity assessment (>95% HPLC for N-Fmoc analogs vs. unreported data for acridinyltryptophan) .

- Safety Profile : Unlike acridine-9-carboxylic acid, this compound’s CYP inhibition profile remains underexplored, warranting further toxicological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.